Naftazone

Übersicht

Beschreibung

Naftazone is a naphthoquinone derivative used in the treatment of varicose veins, hemorrhoids, and superficial thrombophlebitis . It is a small molecule that has been approved for use .

Molecular Structure Analysis

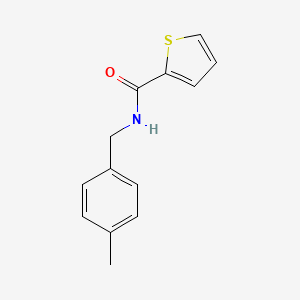

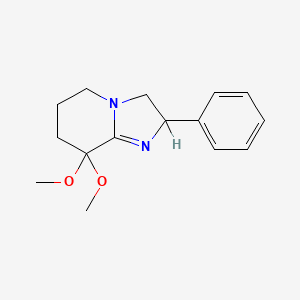

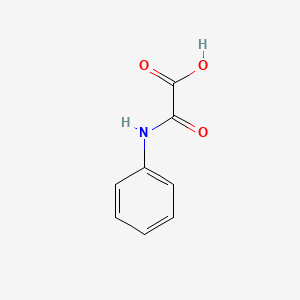

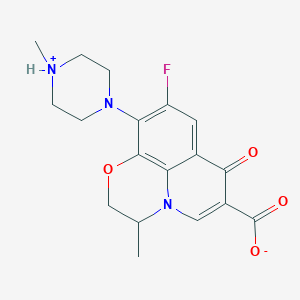

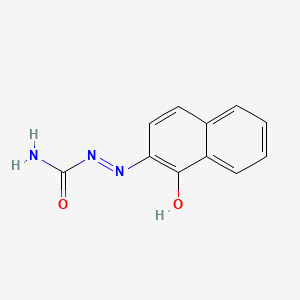

This compound belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings . The molecular formula of this compound is C11H9N3O2 .Chemical Reactions Analysis

This compound is a quinone-semi carbazone drug that possesses a strong orange color. It lacks intrinsic fluorescence and does not possess easily derivatizable functional groups . A spectrofluorimetric method for this compound assay has been introduced through reduction-elicited fluorogenic derivatization. This involves the reduction of its quinone-semicarbazone moiety to the corresponding quinol-semicarbazide derivative by potassium borohydride as a reduction probe .Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.2081 . It is a quinone-semi carbazone drug that possesses a strong orange color .Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Research

Naftazone has been explored for its potential benefits in managing Parkinson's disease (PD), particularly focusing on motor complications and dyskinesia. A study conducted by Corvol et al. (2019) investigated this compound's effects in PD patients with motor fluctuations and dyskinesia through a randomized controlled trial. The trial aimed to assess the impact of this compound on motor and dyskinesia scores during an acute levodopa challenge. Although the study did not confirm the efficacy of this compound on dyskinesia or motor fluctuations, it highlighted the safety and tolerability of this compound, suggesting the need for further investigation with longer treatment durations Corvol et al., 2019.

Another study by Rascol et al. (2012) aimed to explore the tolerability and efficacy of this compound in PD patients through a proof-of-concept, randomized, placebo-controlled, multiple cross-over study. This study observed a reduction in 'ON-time with troublesome dyskinesia' and an increase in 'ON-time without troublesome dyskinesia' among patients treated with this compound. The findings suggested that this compound might have antiparkinsonian and antidyskinetic effects, meriting further clinical investigation Rascol et al., 2012.

Analytical and Pharmaceutical Research

The compound's pharmacological properties have been the subject of analytical research, aiming to improve methodologies for its determination and quality control in pharmaceutical preparations. A study by Gamal et al. (2022) introduced a novel spectrofluorimetric method for this compound assay, providing a sensitive approach for its determination in biological samples and pharmaceuticals. This method showcased this compound's potential for quality control and highlighted its kinetic properties for scientific and clinical research applications Gamal et al., 2022.

Urological Research

This compound's application extends to urological research, where its effects on bladder function have been explored. Sakai et al. (2013) investigated this compound's impact on 5-hydroxytryptamine (5-HT)-induced rat bladder contraction. The study found that this compound inhibited 5-HT-induced bladder contraction via blockade of the 5-HT(2A) and 5-HT(2B) receptors, suggesting a potential mechanism through which this compound could alleviate storage symptoms in patients with benign prostatic hyperplasia Sakai et al., 2013.

Safety and Hazards

Wirkmechanismus

Target of Action

Naftazone is a naphthoquinone derivative . It has been shown to have a significant impact on blood vessels, increasing venous tonicity and capillary resistance .

Mode of Action

It is known to exhibit properties that inhibit glutamate release . This property has shown anti-Parkinsonian and anti-dyskinetic activity in preclinical models of Parkinson’s disease and in a clinical proof of concept study .

Biochemical Pathways

Its role in inhibiting glutamate release suggests it may impact neurotransmission pathways .

Result of Action

This compound has been shown to inhibit platelet aggregation both in vitro and ex vivo . It has a dose-dependent effect on platelet aggregation and facilitates platelet deaggregation after in vitro stimulation with thrombin or ADP . It is indicated in the treatment of varicose veins, hemorrhoids, and superficial thrombophlebitis .

Action Environment

It has been shown to have a transient inhibitory effect on platelet aggregation, with a maximum value being obtained about 3–6 h after the last injection, and a return to near-control values after 24 h . More research is needed to understand how environmental factors influence this compound’s action.

Eigenschaften

IUPAC Name |

(1-hydroxynaphthalen-2-yl)iminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSIRJFXAANBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043136, DTXSID80864627 | |

| Record name | Naftazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15687-37-3 | |

| Record name | Naftazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naftazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0523P5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of naftazone?

A1: this compound has a molecular formula of C11H9N3O2 and a molecular weight of 215.21 g/mol. [, ]

Q2: How stable is this compound under various conditions?

A2: this compound degrades under alkaline, acidic, and oxidative conditions. Researchers have used stability-indicating HPLC methods to investigate the kinetics of this degradation, determining apparent first-order rate constants, half-life times, and activation energies. A pH-rate profile curve for this compound has also been established. []

Q3: Are there different crystalline forms of this compound?

A3: Yes, this compound exists in at least two polymorphic forms. The stable form I crystallizes in the P212121 space group, while the metastable form II crystallizes in the P21 space group. Factors like concentration and anti-solvent addition rate during crystallization influence which form predominates. Interestingly, both forms crystallize in chiral space groups despite the molecule lacking a chiral center. [, ]

Q4: Can this compound be sublimated?

A4: Yes, this compound has been successfully sublimated using a low-temperature gradient sublimation method under vacuum. This technique offers advantages like rapid crystal production and the ability to obtain solvent-free crystals, which are valuable for structural characterization. Notably, this compound crystals grown by this method exhibited a bending phenomenon, highlighting the technique's utility in identifying crystals with this property. []

Q5: What is this compound's mechanism of action in reducing platelet aggregation?

A5: While the exact mechanism remains to be fully elucidated, this compound has shown in vitro and ex vivo inhibition of platelet aggregation. Research suggests that it may interfere with ADP-induced platelet activation and fibrinogen binding, similar to the antiplatelet drug ticlopidine. This suggests a potential role for this compound in managing cardiovascular diseases. [, ]

Q6: Does this compound affect endothelial cell proliferation?

A6: In vitro studies have shown that this compound can accelerate the proliferation of human saphenous vein endothelial cells without affecting hemostatic balance. This effect is observed at concentrations lower than those impacting hemostasis. The study suggests that this compound could be beneficial in situations requiring enhanced endothelial cell growth, such as vascular repair after procedures like angioplasty. []

Q7: Does this compound interact with the NF-κB pathway?

A7: Molecular docking simulations suggest that this compound exhibits a strong binding affinity to the NF-κB p50 subunit, indicating potential for inhibitory activity. While experimental validation is needed, this finding suggests a possible mechanism for this compound's reported anti-inflammatory effects. []

Q8: Are there any reported effects of this compound on glutamate levels?

A8: Preliminary research indicates that this compound can reduce glutamate levels in the cerebrospinal fluid of rats and decrease glutamate release from mouse cerebellum synaptosomes. These findings require further investigation but suggest a possible role for this compound in neurological conditions influenced by glutamate signaling. []

Q9: How is this compound metabolized in the body?

A9: Studies using human and rat liver microsomes have revealed that this compound undergoes a two-step metabolism process. Initially, the oxo group on the molecule is reduced, primarily by NADH-dependent carbonyl reductase. The reduced intermediate is then rapidly glucuronidated on the phenolic moiety by UDP-glucuronosyltransferases (UGTs), mainly UGT1A6 in humans and its rat ortholog. This metabolic pathway highlights the importance of both reduction and glucuronidation in this compound clearance. []

Q10: Has this compound been studied for treating venous insufficiency?

A10: Yes, several clinical trials have investigated the efficacy of this compound in treating chronic venous insufficiency (CVI). While some studies show promise for reducing leg edema and improving symptoms like pain and heaviness, the overall evidence remains inconclusive. Further research with larger sample sizes and standardized protocols are needed to clarify its therapeutic role in CVI. [, , , ]

Q11: Are there any documented cases of adverse events related to this compound use?

A11: While generally considered safe, there have been isolated case reports of epidural hematoma formation associated with this compound use in patients undergoing regional anesthesia. It is crucial for clinicians to be aware of this potential complication and consider a patient's medication history when planning procedures involving anticoagulation or antiplatelet therapy. [, ]

Q12: What analytical techniques are commonly used for this compound quantification?

A12: Several analytical methods have been developed for the determination of this compound, including:

- Spectrophotometry: Direct UV-Vis spectrophotometry, exploiting this compound's absorbance in alkaline solutions, offers a simple and rapid quantification method. []

- High-Performance Liquid Chromatography (HPLC): Various HPLC methods, coupled with UV detection, provide sensitive and specific quantification of this compound in both pharmaceutical formulations and biological samples. These methods often employ reversed-phase chromatography with C18 columns and mobile phases consisting of methanol or acetonitrile and buffer solutions. [, , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique has been used to determine this compound levels in complex matrices like food products, enabling trace analysis for potential contamination monitoring. []

- Electrochemical Techniques: this compound's electrochemical behavior has been investigated using techniques like cathodic and adsorptive stripping voltammetry, enabling sensitive detection at nanomolar concentrations. These methods leverage the formation of mercury salts or adsorption phenomena for analyte preconcentration. []

Q13: What is the importance of stability-indicating methods in this compound analysis?

A13: Stability-indicating analytical methods are crucial for accurate this compound quantification in the presence of its degradation products. These methods ensure reliable analysis of pharmaceutical formulations during stability studies and help determine shelf life and storage conditions. []

Q14: How are carbon quantum dots (CQDs) used in this compound analysis?

A14: Recent research has explored the use of carbon quantum dots (CQDs) as fluorescent probes for sensitive this compound detection. The interaction between this compound and CQDs results in fluorescence quenching, allowing for the development of simple and rapid fluorimetric assays. These CQD-based methods hold promise for point-of-care diagnostics and environmental monitoring due to their sensitivity, low cost, and potential for miniaturization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.